molecular formula C14H14N2O3 B1491915 Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate CAS No. 2098117-32-7

Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate

Cat. No. B1491915
CAS RN: 2098117-32-7
M. Wt: 258.27 g/mol
InChI Key: HNRIDHTYOGYPIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate 1 with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate 2 . This intermediate then undergoes intramolecular ring closure by attack of NH2 group on nitrile group to give the desired product .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied . Cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites .

Scientific Research Applications

Chemical Synthesis and Characterization

Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate has been utilized in the synthesis of a variety of heterocyclic compounds. Its reactivity with different keto esters in methanol leads to cyclization reactions forming pyridazino[6,1-c]-triazines and pyrazolylpyridazines, with the structure of the latter confirmed by X-ray analysis (Lange et al., 1997). Furthermore, this compound has facilitated the syntheses of metabolites of TAK-603, showcasing its utility in the creation of novel chemical entities (Mizuno et al., 2006).

Advanced Heterocyclic Molecules

It serves as a precursor in the generation of densely functionalized pyridazines and fulvene-type compounds containing azulene moiety, which are produced via intramolecular cyclization (Devendar et al., 2013). These compounds are further modified through various chemical reactions, demonstrating the versatility of this compound in synthetic organic chemistry.

Role in Herbicidal Activity

This compound derivatives have been synthesized and evaluated for their herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibit significant herbicidal activities, highlighting the compound's potential in agricultural applications (Xu et al., 2008).

Antibacterial Applications

Synthesis of novel thieno[2,3-c]pyridazines using this compound as a starting material has led to compounds with evaluated antibacterial activities. These synthesized compounds show promise in the development of new antibacterial agents (Al-Kamali et al., 2014).

Antimicrobial Evaluation

The compound's utility extends to the antimicrobial domain, where it has been used to synthesize new pyrimidine derivatives with evaluated antimicrobial properties. This highlights its relevance in medicinal chemistry and drug development (Farag et al., 2008).

Mechanism of Action

While the specific mechanism of action for Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions of research on Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(17)10-8-12(16-15-9-10)11-6-4-5-7-13(11)18-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRIDHTYOGYPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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